Dipotassium 4-(dodecyloxy)-4-oxo-2-sulfonatobutanoate

Description

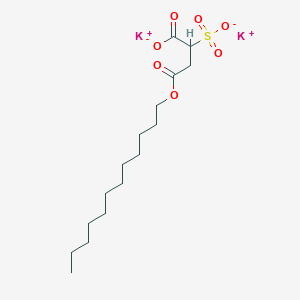

Dipotassium 4-(dodecyloxy)-4-oxo-2-sulfonatobutanoate is a sulfonated butanoate derivative with a dodecyl (C12) alkyl chain and a potassium counterion. Structurally, it comprises:

- A central succinate backbone (four-carbon chain) with a sulfonate group (-SO₃⁻) at position 2.

- A dodecyloxy group (-O-C12H25) esterified at position 3.

- Two potassium ions balancing the sulfonate and carboxylate charges.

The substitution of sodium with potassium likely alters solubility, ionic strength, and hygroscopicity, though specific studies are lacking.

Properties

CAS No. |

6067-31-8 |

|---|---|

Molecular Formula |

C16H28K2O7S |

Molecular Weight |

442.7 g/mol |

IUPAC Name |

dipotassium;4-dodecoxy-4-oxo-2-sulfonatobutanoate |

InChI |

InChI=1S/C16H30O7S.2K/c1-2-3-4-5-6-7-8-9-10-11-12-23-15(17)13-14(16(18)19)24(20,21)22;;/h14H,2-13H2,1H3,(H,18,19)(H,20,21,22);;/q;2*+1/p-2 |

InChI Key |

JEHMJQURIIDZBL-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium 1(or 4)-dodecyl 2-sulfonatosuccinate typically involves the reaction of dodecyl alcohol with maleic anhydride to form dodecyl maleate. This intermediate is then sulfonated using sulfur trioxide or chlorosulfonic acid to produce the sulfonated ester. Finally, the ester is neutralized with potassium hydroxide to yield dipotassium 1(or 4)-dodecyl 2-sulfonatosuccinate.

Industrial Production Methods

In industrial settings, the production of dipotassium 1(or 4)-dodecyl 2-sulfonatosuccinate follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dipotassium 1(or 4)-dodecyl 2-sulfonatosuccinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted sulfonates depending on the reagents used.

Scientific Research Applications

Dipotassium 1(or 4)-dodecyl 2-sulfonatosuccinate is widely used in scientific research due to its surfactant properties. Some of its applications include:

Chemistry: Used as an emulsifying agent in chemical reactions to enhance the solubility of reactants.

Biology: Employed in cell lysis buffers to disrupt cell membranes and release cellular contents.

Medicine: Utilized in drug formulations to improve the bioavailability of hydrophobic drugs.

Industry: Applied in the formulation of detergents, shampoos, and other personal care products to enhance cleaning efficiency.

Mechanism of Action

The mechanism of action of dipotassium 1(or 4)-dodecyl 2-sulfonatosuccinate involves its ability to reduce surface tension and form micelles. The dodecyl chain interacts with hydrophobic substances, while the sulfonate group interacts with water, allowing the compound to solubilize hydrophobic molecules in aqueous solutions. This property is crucial in its role as a surfactant and emulsifying agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Differences

The table below compares Dipotassium 4-(dodecyloxy)-4-oxo-2-sulfonatobutanoate (inferred properties) with similar sulfonated surfactants:

Structural Analysis:

- Cation Effects : Potassium salts generally exhibit higher solubility in polar solvents compared to sodium salts due to lower lattice energy. This could enhance compatibility in formulations requiring high ionic strength .

- Alkyl Chain Length : The dodecyl (C12) chain in the target compound provides balanced hydrophobicity for micelle formation, whereas shorter chains (e.g., C10 in ) reduce surfactant efficiency but improve water solubility.

- Ethoxylation : Compounds like Disodium laureth sulfosuccinate incorporate ethylene oxide (EO) units, increasing hydrophilicity and reducing skin irritation, making them preferable in shampoos and cleansers .

Performance and Application Differences

Surfactant Properties:

- Critical Micelle Concentration (CMC) : Longer alkyl chains (e.g., C12) lower CMC, enhancing efficiency in oil-in-water emulsification. Ethoxylated variants (e.g., ) further reduce CMC due to increased hydrophilic-lipophilic balance (HLB).

- Foaming Capacity: Sodium-based analogs (e.g., CAS 26838-05-1) are noted for stable foam generation, while potassium salts may offer improved foam texture due to cation-specific effects .

Biological Activity

Dipotassium 4-(dodecyloxy)-4-oxo-2-sulfonatobutanoate, also known as disodium C-dodecyl sulphonatosuccinate, is a surfactant that has gained attention for its potential biological activities. This compound is part of the sulfosuccinate family and is characterized by its amphiphilic properties, which allow it to interact with biological membranes and proteins. Understanding its biological activity is crucial for applications in pharmaceuticals, cosmetics, and environmental sciences.

- Molecular Formula : C16H30O7S

- Molar Mass : 454.486 g/mol

- CAS Number : 26838-05-1

- Critical Micelle Concentration (CMC) : 0.044 g/L

- Surface Tension : 37.16 mN/m

This compound exhibits its biological activity primarily through its surfactant properties, which influence cell membrane permeability and protein interactions. The compound's ability to form micelles allows it to encapsulate hydrophobic substances, enhancing their solubility and bioavailability.

Cytotoxicity Studies

Research has demonstrated that this compound can induce cytotoxic effects in various cell lines. A study conducted on human liver cells (HepG2) showed that exposure to increasing concentrations of the compound led to a dose-dependent decrease in cell viability, indicating potential toxic effects at higher concentrations.

| Concentration (mg/L) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

Membrane Interaction

The surfactant's interaction with lipid bilayers has been studied using model membranes. It was found that this compound disrupts membrane integrity at concentrations above its CMC, leading to increased permeability and leakage of intracellular components.

Study on Marine Organisms

A significant study evaluated the effects of this compound on marine mussels (Mytilus galloprovincialis). The mussels were exposed to varying concentrations of the compound, and results indicated bioaccumulation in digestive tissues. Histological examinations revealed alterations in lysosomal stability and digestive cell integrity.

Dermatological Applications

In dermatological formulations, this compound has been shown to enhance skin penetration of therapeutic agents. A clinical trial assessed its efficacy in delivering anti-inflammatory drugs through the skin barrier, demonstrating improved absorption rates compared to conventional formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.